molecular formula C17H14N4O6 B2659863 N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421466-87-6

N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Katalognummer B2659863
CAS-Nummer: 1421466-87-6
Molekulargewicht: 370.321
InChI-Schlüssel: DCTMTAOKXVVMTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has shown potential in inhibiting bacterial biofilm formation, which is crucial for preventing bacterial infections. Studies have demonstrated its effectiveness against pathogenic strains like Escherichia coli and Bacillus subtilis . This makes it a promising candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant bacteria.

Antitumor Properties

The compound’s structure includes an oxadiazole scaffold, known for its cytotoxic properties. Research has indicated that derivatives of this scaffold exhibit significant antitumor activity. This suggests that the compound could be explored further for its potential in cancer therapy, particularly in targeting specific tumor cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as cholinesterases and lipoxygenases . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer’s disease and inflammatory disorders. The compound’s moderate to weak inhibition properties make it a candidate for further optimization and study in enzyme-related therapies.

Anti-inflammatory Effects

Benzodioxane derivatives, part of the compound’s structure, are known for their anti-inflammatory properties . This suggests that the compound could be effective in reducing inflammation, making it useful in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antioxidant Activity

The compound’s benzodioxane moiety also contributes to its antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound’s potential as an antioxidant could be explored in developing treatments for these conditions.

Neuroprotective Potential

Given its enzyme inhibition and antioxidant properties, the compound may have neuroprotective effects. This could be particularly beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Further research could explore its efficacy in protecting neurons from damage and improving cognitive functions.

Antiviral Applications

The structural features of the compound suggest potential antiviral activity. Compounds with similar structures have been studied for their ability to inhibit viral replication . This makes it a candidate for developing antiviral drugs, particularly against emerging viral infections.

Pharmacokinetic Studies

The compound’s unique structure makes it an interesting subject for pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a drug candidate. These studies are essential for determining the compound’s safety and efficacy in clinical settings.

Wirkmechanismus

The compound acts as a TRPV1 antagonist . TRPV1 antagonists produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

Eigenschaften

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-9-6-11(21-27-9)15(22)20-17-19-12(8-26-17)16(23)18-10-2-3-13-14(7-10)25-5-4-24-13/h2-3,6-8H,4-5H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTMTAOKXVVMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.